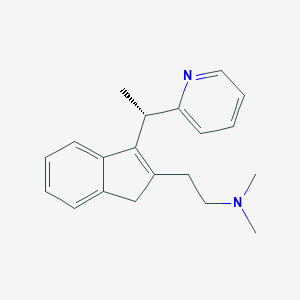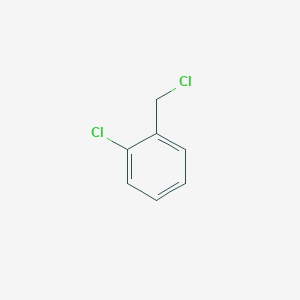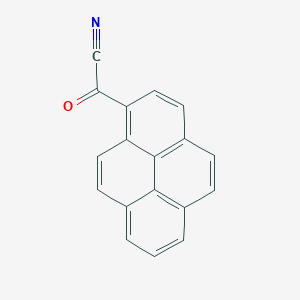
Pyrene-1-carbonyl cyanide
描述
Pyrene-1-Carbonyl Cyanide is a chemical compound with the formula C18H9NO . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .
Chemical Reactions Analysis
Pyrene-1-Carbonyl Cyanide can react with other compounds in certain conditions. For example, carnitine chloride is derivatized by reaction with Pyrene-1-Carbonyl Cyanide (PCC) in dimethyl sulphoxide . The PCC derivative of carnitine is then used for quantitative HPLC analysis on a cation-exchange column with fluorescence detection .Physical And Chemical Properties Analysis
Pyrene-1-Carbonyl Cyanide has a melting point of 195 202°C . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .科学研究应用
Fluorescent Chemosensors for Cyanide : Pyrene derivatives have been employed as fluorescent chemosensors for detecting cyanide. These sensors show a significant fluorescence enhancement in the presence of cyanide, indicating their potential for sensitive and selective detection of this ion in various environments (Wang, Xu, Liu, & Wang, 2013).
Selective Detection of Biological Molecules : Pyrene-based probes have been developed for the selective detection of cysteine over other bio-thiols in living cells. These probes offer a promising approach for the study of biological systems and the detection of specific molecules within them (Rani & John, 2016).
Photoreduction and Photosubstitution Reactions : Studies on pyrene and its halogenated derivatives have revealed that they undergo photoreduction and photosubstitution reactions. These reactions have implications in organic synthesis and the study of reaction mechanisms (Tintel, Rietmeyer, & Cornelisse, 2010).
Block Copolymer Micelles : Pyrene derivatives have been used to enhance the properties of block copolymer micelles. These micelles have applications in drug delivery and nanotechnology, where the properties of pyrene can be leveraged for improved performance (Jule, Yamamoto, Thouvenin, Nagasaki, & Kataoka, 2004).
Cyanide Detection in Environmental Samples : Pyrene derivatives have been employed as sensors for detecting cyanide ions in natural sources. This application is particularly important for environmental monitoring and safety (Shankar, Jayaram, & Ramaiah, 2014).
Organic Electronics : Pyrene derivatives have been used in the synthesis of organic dyes for solar cell applications. Their unique electronic properties make them suitable for use in electronic devices (Yu et al., 2013).
安全和危害
未来方向
Pyrene and its derivatives, including Pyrene-1-Carbonyl Cyanide, have gained significant interest in various branches of chemical sciences, including organic chemistry, chemical biology, supramolecular sciences, and material sciences . High contrast stimuli-responsive luminescence has been achieved through a simple introduction of an ester group to a pyrene skeleton and a series of stimuli-responsive materials based on pyrene-1-carboxylic esters were efficiently developed . The future directions of Pyrene-1-Carbonyl Cyanide research could involve further exploration of these properties and applications.
属性
IUPAC Name |
pyrene-1-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVIFYLZSQPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924902 | |
| Record name | Pyrene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrene-1-carbonyl cyanide | |
CAS RN |
124679-13-6 | |
| Record name | Pyrene-1-carbonylcyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



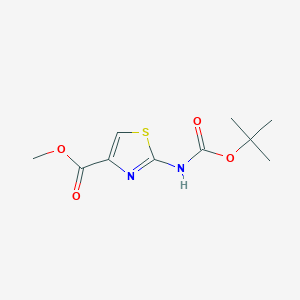
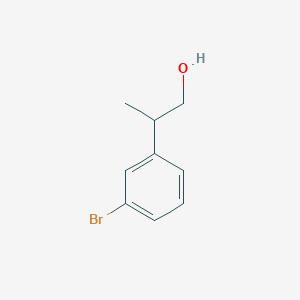
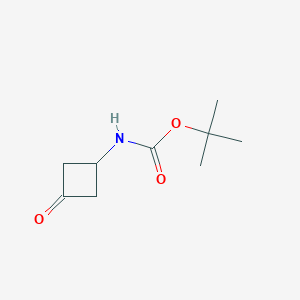
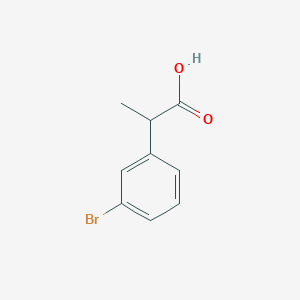
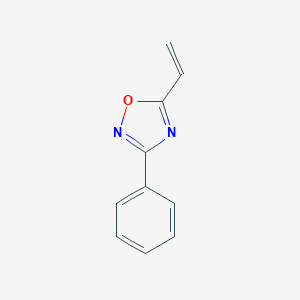
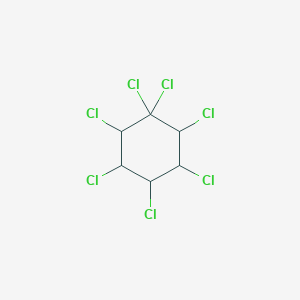
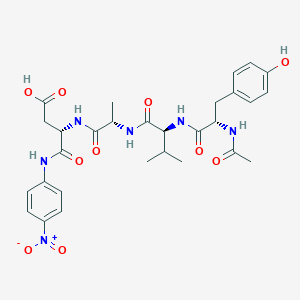

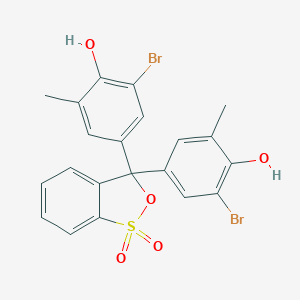
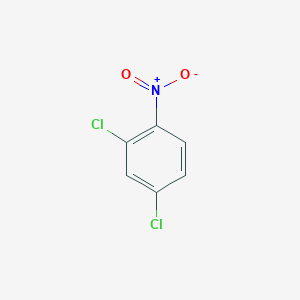
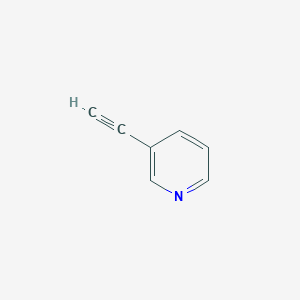
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
